1-(4-Fluoro-2-propoxyphenyl)ethanol
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Overview
Description
1-(4-Fluoro-2-propoxyphenyl)ethanol is an organic compound with the molecular formula C11H15FO2 and a molecular weight of 198.23 g/mol It is characterized by the presence of a fluoro group, a propoxy group, and an ethanol moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-propoxyphenyl)ethanol typically involves the reaction of 4-fluoro-2-propoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-2-propoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide (NaI) in acetone.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI) in acetone
Major Products Formed:
Oxidation: 4-Fluoro-2-propoxybenzaldehyde or 4-Fluoro-2-propoxyacetophenone
Reduction: 1-(4-Fluoro-2-propoxyphenyl)ethane
Substitution: 1-(4-Iodo-2-propoxyphenyl)ethanol
Scientific Research Applications
1-(4-Fluoro-2-propoxyphenyl)ethanol has several applications in scientific research, including:
Biology: Investigated for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-propoxyphenyl)ethanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the fluoro group may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact pathways involved .
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)ethanol
- 1-(4-Methoxyphenyl)ethanol
- 1-(4-Chlorophenyl)ethanol
Comparison: 1-(4-Fluoro-2-propoxyphenyl)ethanol is unique due to the presence of both the fluoro and propoxy groups, which can influence its chemical reactivity and biological activity. Compared to 1-(4-Fluorophenyl)ethanol, the additional propoxy group may enhance its solubility and alter its interaction with biological targets. Similarly, the fluoro group can provide different electronic properties compared to the methoxy or chloro groups in related compounds .
Properties
IUPAC Name |
1-(4-fluoro-2-propoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-3-6-14-11-7-9(12)4-5-10(11)8(2)13/h4-5,7-8,13H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYNXPZFZPJHRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)F)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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